molecular formula C6H7N3O2 B020890 1-Hydroxybenzotriazole hydrate CAS No. 123333-53-9

1-Hydroxybenzotriazole hydrate

Cat. No. B020890
M. Wt: 153.14 g/mol
InChI Key: PJUPKRYGDFTMTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Hydroxybenzotriazole hydrate and its derivatives can be synthesized through various methods. The synthesis of polymer-supported 1-hydroxybenzotriazole derivatives has been described, highlighting its efficiency in amide synthesis due to the high acidity conferred by the sulfonyl moiety (Pop, Déprez, & Tartar, 1997). Additionally, the preparation of insoluble 1-hydroxybenzotriazole-bound polystyrene through chemical modifications of commercially available polystyrene has been demonstrated, showcasing its reactivity and efficacy in peptide synthesis (Kalir, Warshawsky, Fridkin, & Patchornik, 1975).

Molecular Structure Analysis

The molecular and crystal structure of 1-hydroxybenzotriazole and its derivatives has been a subject of study to understand its reactivity and properties. An X-ray crystallographic study on 1-benzoyloxybenzotriazole, a derivative of 1-hydroxybenzotriazole, provides insights into the O-acyl structure of the esters, which retain the spectral characteristics of the solid state in solution (McCarthy, Hegarty, & Hathaway, 1977).

Chemical Reactions and Properties

1-Hydroxybenzotriazole hydrate participates in various chemical reactions, demonstrating potent esterolytic activity towards activated esters in cationic micelles. Its deprotonated anionic forms act as reactive species in the hydrolysis of esters, showing its nucleophilic character through detailed computational studies (Kumar, Ganguly, & Bhattacharya, 2004). Moreover, its explosive properties under certain conditions highlight the need for careful handling (Wehrstedt, Wandrey, & Heitkamp, 2005).

Physical Properties Analysis

The study of 1-hydroxybenzotriazole hydrate's physical properties, such as its solubility, melting point, and explosive behavior under confinement or mechanical stimulus, provides essential data for its safe and efficient use in various chemical syntheses and applications.

Chemical Properties Analysis

The chemical properties of 1-hydroxybenzotriazole hydrate, including its reactivity with different nucleophiles, acid-base behavior, and role in facilitating nucleophilic substitution reactions, are critical for its application in organic synthesis. The formation constants of its complexes with various metals have been evaluated, revealing its potential in coordination chemistry and the synthesis of metal complexes (Hammud, Holman, Masoud, El‐Faham, & Beidas, 2009).

Safety And Hazards

1-Hydroxybenzotriazole hydrate is classified as an eye irritant (Category 2A), and harmful to aquatic life with long lasting effects (Categories Acute 3 and Chronic 3). It is explosive when dry and poses a risk of explosion if heated under confinement .

properties

IUPAC Name

1-hydroxybenzotriazole;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUPKRYGDFTMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924462
Record name 1H-Benzotriazol-1-ol--water (1/1)
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxybenzotriazole hydrate

CAS RN

123333-53-9, 80029-43-2
Record name 1-Hydroxy-1H-benzotriazole hydrate (1:?)
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Record name 1-Hydroxybenzotriazole hydrate
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Record name 1-Hydroxybenzotriazole monohydrate
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Record name 1H-Benzotriazol-1-ol--water (1/1)
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Record name 1H-Benzotriazole, 1-hydroxy-, hydrate (1:?)
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Record name 1-Hydroxybenzotriazole Monohydrate
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Record name 1-HYDROXYBENZOTRIAZOLE MONOHYDRATE
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Synthesis routes and methods I

Procedure details

To a solution of 3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (compound obtained in Reference Example 1(4), 165 mg) in chloroform (1.0 mL containing amylene) was added the compound obtained in Reference Example 13(2), water-soluble carbodiimide HCl (123 mg), 1-hydroxybenzotriazole monohydrate (97 mg), and triethylamine (178 μL) and the mixture was stirred at room temperature overnight. To the reaction mixture was added an aqueous saturated sodium hydrogencarbonate solution (2 mL) and the mixture was stirred and extracted with chloroform. The extract was concentrated in vacuo and the resultant crude product was purified by a column chromatography on silica gel (solvent; hexane/ethyl acetate=90/10 to 70/30) to give 6-(2-chlorophenyl)-7-(4-chlorophenyl)-3-[N-(4-tetrahydrothiopyranyl)carbamoyl]pyrazolo[1,5-a]pyrimidine (50 mg; yield: 24%) as a pale yellow powder.
Name
3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
123 mg
Type
reactant
Reaction Step Two
Quantity
178 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a similar manner to Example 5, Compound 38 (240 mg, 36%) was obtained using (E)-3-[2-(1H-indazol-3-yl)vinyl]benzoic acid (500 mg, 1.89 mmol) obtained in a similar manner to Step 6 of Example 1, N-acetylethylenediamine (290 mg, 3.82 mmol), 1-hydroxybenzotriazole monohydrate (332 mg, 2.46 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (510 mg, 2.66 mmol) and N-methylmorpholine (420 μL, 3.82 μmmol).
Quantity
420 μL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
3,310
Citations
DS Treitler, AS Marriott, J Chadwick… - … Process Research & …, 2019 - ACS Publications
… 1-Hydroxybenzotriazole hydrate (HOBt) was obtained from several commercial sources. Hydrazine monohydrate, 64–65% (catalog # 207942), hydrazine monohydrochloride (catalog # …
Number of citations: 10 pubs.acs.org
B Rzeszotarska, E Masiukiewicz - Organic Preparations and …, 1984 - Taylor & Francis
… After a further 3 hrs stirring, 1-hydroxybenzotriazole hydrate (4.22 g, 25 mmol) was added and the mixture cooled to-10': then dicyclohexylcarbodiimide (5.67 g, 27.5 mmol) in …
Number of citations: 2 www.tandfonline.com
JD Glass, M Pelzig - … Journal of Peptide and Protein Research, 1978 - Wiley Online Library
Benzyloxycarbonylarginine p‐nitrophenyl ester has been prepared by the p‐nitrophenyltrifluoroacetate method. The p‐nitrophenyl ester derivative was isolated as its crystalline picrate …
Number of citations: 28 onlinelibrary.wiley.com
RR Montgomery, NC Chromey - Journal of the American …, 1992 - journals.sagepub.com
… Skin Irritation: A dose of 0.5 g 1-hydroxybenzotriazole hydrate was applied to the clipped, intact skin of the back of 6 male New Zealand White rabbits under a semi-occlusive wrap**. …
Number of citations: 2 journals.sagepub.com
VJ Fiorina, RJ Dubois, S Brynes - Journal of Medicinal Chemistry, 1978 - ACS Publications
… g, 18.4 mmol), 1-hydroxybenzotriazole hydrate (2.5 g, 18.4 … was mixed with 1-hydroxybenzotriazole hydrate (2.5 g, 18.4 … g, 11.1 mmol), and 1hydroxybenzotriazole hydrate (1.4 g, 10.6 …
Number of citations: 100 pubs.acs.org
PJ Dunn, W Hoffmann, Y Kang… - … process research & …, 2005 - ACS Publications
… In our hands 1-hydroxybenzotriazole hydrate was not shock sensitive when subjected to an impact of 50−100 J. However some other workers have reported that this material is shock …
Number of citations: 35 pubs.acs.org
M Bremerich, CM Conrads, T Langletz… - Angewandte …, 2019 - Wiley Online Library
… First, aromatic or heteroaromatic diazonium salts are reacted with the bench-stable reagent N-tritylsulfinylamine (1) and 1-hydroxybenzotriazole hydrate in the presence of N-…
Number of citations: 49 onlinelibrary.wiley.com
R Ifriadi, Y Nurulita, A Dahliaty… - Journal of Physics …, 2021 - iopscience.iop.org
… Addition of 0.1 to 5 mM of 1-hydroxybenzotriazole hydrate (HBT) to the decolorization assay … was the chemicals 1hydroxybenzotriazole hydrate (HBT) (Cat. No. 54802) and 2,2’-azino-di-…
Number of citations: 0 iopscience.iop.org
F Schubert, K Pagel, M Rossi, S Warnke, M Salwiczek… - w0.rz-berlin.mpg.de
… (R)-(Fmoc-amino)-2-methylpropionic acid, β2hAla) were preactivated for seven minutes using equimolar amounts of N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole hydrate …
Number of citations: 3 w0.rz-berlin.mpg.de
F Sanda, T Fujiyama, T Endo - Journal of Polymer Science Part …, 2001 - Wiley Online Library
… D-glutamic acids, and the obtained dimers were subjected to polycondensation with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole hydrate …
Number of citations: 50 onlinelibrary.wiley.com

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